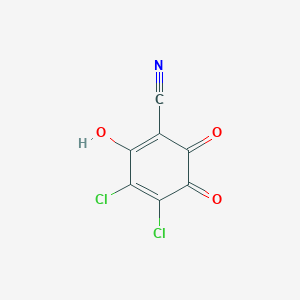
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is an organic compound with a complex structure It is a derivative of cyclohexadiene, characterized by the presence of nitrile, hydroxyl, and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- typically involves multi-step organic reactions. One common method includes the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride (NaH) as a base . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Sodium iodide (NaI) in acetone, silver nitrate (AgNO3).
Major Products
The major products formed from these reactions include various substituted cyclohexadienes, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The presence of nitrile, hydroxyl, and dichloro groups allows it to form specific interactions with these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: A simpler analog without the nitrile, hydroxyl, and dichloro groups.
1,4-Cyclohexadiene: Another isomer of cyclohexadiene with different substitution patterns.
Quinones: Compounds with similar oxidation states and functional groups.
Uniqueness
1,3-Cyclohexadiene-1-carbonitrile, 3,4-dichloro-2-hydroxy-5,6-dioxo- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
112370-54-4 |
|---|---|
Fórmula molecular |
C7HCl2NO3 |
Peso molecular |
217.99 g/mol |
Nombre IUPAC |
3,4-dichloro-2-hydroxy-5,6-dioxocyclohexa-1,3-diene-1-carbonitrile |
InChI |
InChI=1S/C7HCl2NO3/c8-3-4(9)7(13)6(12)2(1-10)5(3)11/h11H |
Clave InChI |
MPZZMFAXJFMZSS-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C1=C(C(=C(C(=O)C1=O)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![2-Methyl-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B14302937.png)
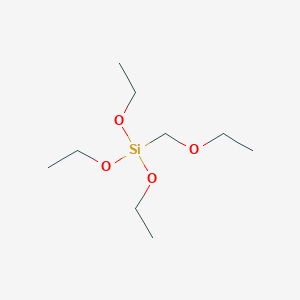
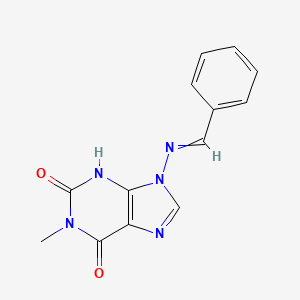
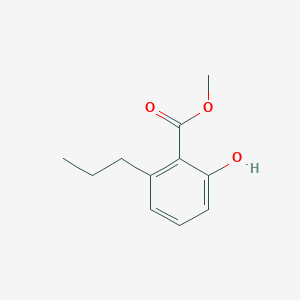
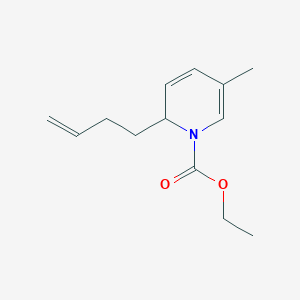
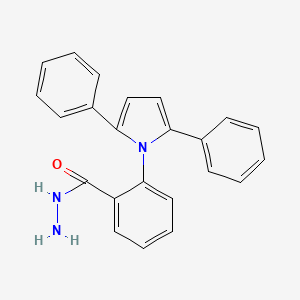
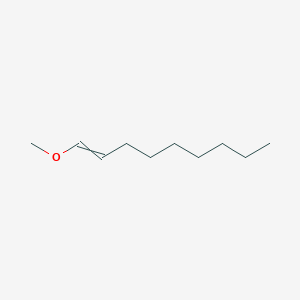
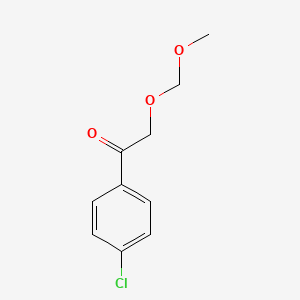
![Phosphorane, [(2-methoxyphenyl)methylene]triphenyl-](/img/structure/B14302986.png)
![2-Hydroxy-3,5-bis[2-(3-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14302990.png)
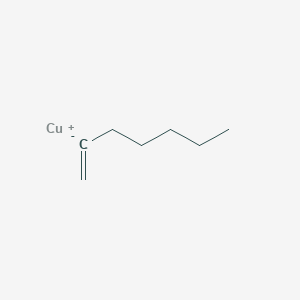
![2,2'-[1,2-Phenylenebis(methylene)]dipyridine](/img/structure/B14302996.png)
